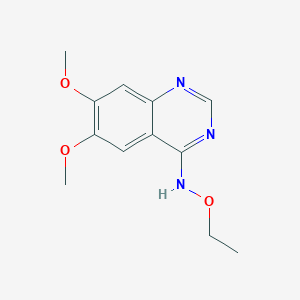
N-乙氧基-6,7-二甲氧基喹唑啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethoxy-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C12H15N3O3 It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
科学研究应用
N-ethoxy-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials or as a component in chemical processes.
作用机制
Target of Action
Similar compounds have been known to target protein kinases, particularly tyrosine kinases .
Mode of Action
Compounds with similar structures have been known to inhibit tyrosine kinase activity, restricting the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers .
Biochemical Pathways
Similar compounds have been known to affect signal transduction pathways governed by protein kinases .
Result of Action
Similar compounds have been known to have therapeutic effects in the treatment of certain cancers .
生化分析
Biochemical Properties
N-ethoxy-6,7-dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve impulse transmission . This interaction could potentially make it a promising candidate for the treatment of neurological disorders such as Alzheimer’s disease .
Cellular Effects
The effects of N-ethoxy-6,7-dimethoxyquinazolin-4-amine on cells are largely tied to its interactions with enzymes and proteins. By inhibiting acetylcholinesterase, it can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and function .
Molecular Mechanism
N-ethoxy-6,7-dimethoxyquinazolin-4-amine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Its ability to inhibit acetylcholinesterase suggests that it may bind to the active site of this enzyme, preventing it from breaking down acetylcholine and thereby increasing the concentration of this neurotransmitter .
Temporal Effects in Laboratory Settings
Its ability to inhibit acetylcholinesterase suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interactions with acetylcholinesterase, it may be involved in pathways related to neurotransmission .
准备方法
The synthesis of N-ethoxy-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinazolin-4-amine, which is then ethoxylated to obtain the final product. The reaction conditions often involve the use of anhydrous solvents and nitrogen atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
化学反应分析
N-ethoxy-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
N-ethoxy-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Tandutinib: A selective inhibitor of FLT3 and PDGFR, used in the treatment of certain leukemias.
Compared to these compounds, N-ethoxy-6,7-dimethoxyquinazolin-4-amine may have unique properties or activities that make it suitable for specific research or therapeutic applications.
属性
IUPAC Name |
N-ethoxy-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQRWIRKJTAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1=NC=NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














